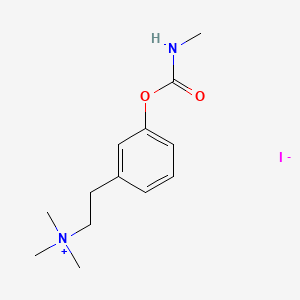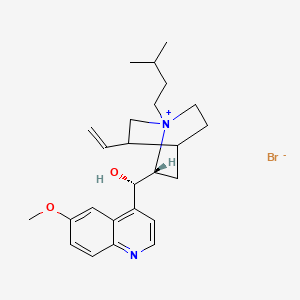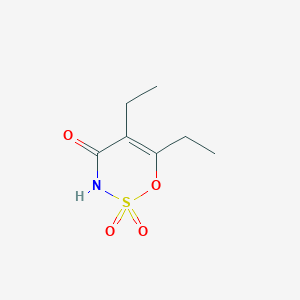![molecular formula C19H42ClNO2 B13784824 [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride CAS No. 68334-55-4](/img/structure/B13784824.png)
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride typically involves the alkylation of a tertiary amine with a suitable alkyl halide. One common method is the reaction of glycidyl trimethyl ammonium chloride with a long-chain alcohol, such as tridecanol, under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with hydroxide ions can produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride involves its interaction with lipid membranes of microorganisms. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately the death of the microorganism . This disruption is primarily due to the surfactant nature of the compound, which allows it to insert into and destabilize the lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound is similar in structure but has a chloro group instead of the tridecyloxy group.
(2-Hydroxy-3-(octadecylthio)propyl)trimethylammonium tosylate: This compound has an octadecylthio group instead of the tridecyloxy group.
Uniqueness
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride is unique due to its specific long-chain alkyl group, which imparts distinct surfactant properties and enhances its antimicrobial activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68334-55-4 |
|---|---|
Molekularformel |
C19H42ClNO2 |
Molekulargewicht |
352.0 g/mol |
IUPAC-Name |
(2-hydroxy-3-tridecoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C19H42NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20(2,3)4;/h19,21H,5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZNENCJSVIBBUAO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
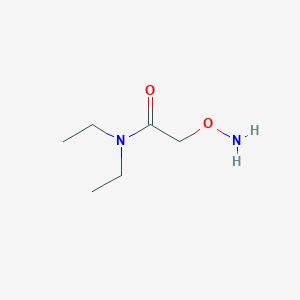
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

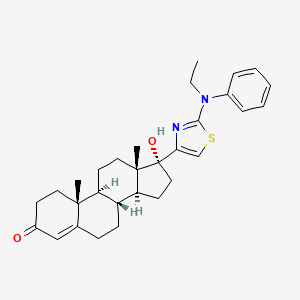
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
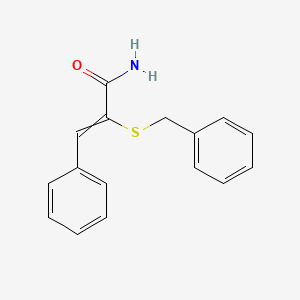
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
